molecular formula C12H14ClNO3 B6281671 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid CAS No. 1016507-05-3

4-chloro-3-(2,2-dimethylpropanamido)benzoic acid

Cat. No.: B6281671
CAS No.: 1016507-05-3
M. Wt: 255.7
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Description

4-chloro-3-(2,2-dimethylpropanamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the fourth position and a 2,2-dimethylpropanamido group at the third position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The amino group is acylated with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(2,2-dimethylpropanamido)benzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro group can be substituted by other electrophiles under appropriate conditions.

    Nucleophilic Substitution: The amido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amido group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or sulfuric acid can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted amides.

Scientific Research Applications

4-chloro-3-(2,2-dimethylpropanamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific ion channels or enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(2,2-dimethylpropanamido)benzoic acid: Unique due to the presence of both chloro and 2,2-dimethylpropanamido groups.

    4-chlorobenzoic acid: Lacks the amido group, making it less versatile in certain reactions.

    3-(2,2-dimethylpropanamido)benzoic acid: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1016507-05-3

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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